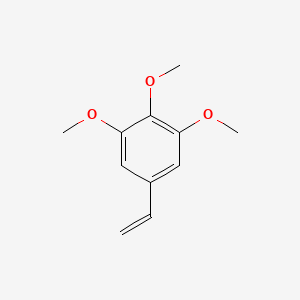

3,4,5-Trimethoxystyrene

Descripción

Historical Context and Initial Research Trajectories of Styrenes with Alkoxy Substituents

The study of styrenes, and more specifically those with alkoxy substituents, has a rich history rooted in the fundamental exploration of organic reactions. Early research focused on methods to synthesize these valuable monomers. Key synthetic routes included the decarboxylation of substituted cinnamic acids acs.org and the Wittig reaction, which utilizes a methyltriphenylphosphonium (B96628) salt to convert benzaldehydes into the corresponding styrenes. taylorandfrancis.com Another significant advancement was the application of the Heck reaction, a palladium-catalyzed method for coupling vinyl compounds with aryl halides, which provided an efficient pathway to various alkoxy-substituted styrenes. taylorandfrancis.com Research also delved into the reactivity of these compounds, such as the reactions of substituted styrene (B11656) oxides with amines, which provided insights into their chemical behavior. acs.org These foundational studies paved the way for the synthesis and investigation of more complex structures like 3,4,5-Trimethoxystyrene. rsc.org

Structural Framework and Nomenclature of this compound

This compound is systematically named 5-ethenyl-1,2,3-trimethoxybenzene according to IUPAC nomenclature rules. vulcanchem.com The name clearly defines its structure: a benzene (B151609) ring substituted with an ethenyl (vinyl) group and three methoxy (B1213986) groups at positions 3, 4, and 5 relative to the vinyl group's attachment point. This arrangement of methoxy groups creates a sterically hindered and electron-rich aromatic system, which significantly influences the compound's electronic distribution and reactivity. vulcanchem.com The planar nature of the trimethoxyphenyl moiety is a key feature, allowing it to mimic the structure of natural ligands in biological systems. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-ethenyl-1,2,3-trimethoxybenzene vulcanchem.com |

| CAS Number | 13400-02-7 vulcanchem.com |

| Molecular Formula | C₁₁H₁₄O₃ vulcanchem.com |

| Molecular Weight | 194.23 g/mol vulcanchem.com |

| Appearance | Colorless liquid rsc.org |

| SMILES | COC1=CC(=CC(=C1OC)OC)C=C vulcanchem.com |

| InChI | InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3 vulcanchem.com |

Broad Significance as a Building Block in Organic Synthesis and Polymer Science

The utility of this compound spans across both intricate organic synthesis and advanced polymer chemistry, establishing it as a highly valuable chemical intermediate.

In Organic Synthesis: The 3,4,5-trimethoxyphenyl group is a crucial pharmacophore, most notably found in the natural product Combretastatin (B1194345) A-4 (CA-4), a powerful agent that inhibits tubulin polymerization. vulcanchem.comacs.org This has made this compound a vital starting material for the synthesis of a wide array of analogues and derivatives aimed at developing new anticancer agents. researchgate.netresearchgate.net Its rigid aromatic system offers greater metabolic stability compared to the isomerization-prone double bond in CA-4 itself. vulcanchem.com Furthermore, it serves as a precursor in the synthesis of other bioactive molecules, including antimicrobial compounds and the dimeric ArC2 compound, Pellucidin A. vulcanchem.comnih.gov The related compound, β-nitro-3,4,5-trimethoxystyrene, is also a widely used intermediate for preparing alkaloids and various heterocyclic compounds. synthetikaeu.comstudfile.net

In Polymer Science: The vinyl group of this compound makes it an ideal monomer for addition polymerization. libretexts.orgsavemyexams.com Modern controlled polymerization techniques, specifically Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully employed to synthesize poly(this compound). vulcanchem.comresearchgate.net This method allows for the production of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). vulcanchem.comresearchgate.net

Table 2: Example of RAFT Polymerization of this compound

| Parameter | Result | Reference |

|---|---|---|

| Monomer Conversion | 95% | vulcanchem.com |

| Number-Average Molecular Weight (Mₙ) | 5000 g/mol | vulcanchem.com |

| Polydispersity Index (PDI) | 1.2 | vulcanchem.com |

These polymers exhibit enhanced thermal stability and are soluble in various solvents, making them suitable for applications such as specialized coatings and drug delivery systems. vulcanchem.com A particularly significant application is the chemical modification of poly(this compound) via demethylation to produce poly(3,4,5-trihydroxystyrene), also known as polyvinylgallol. researchgate.netresearchgate.net This resulting polymer, with its high density of gallol (trihydroxyphenyl) groups, shows markedly superior antioxidant and adsorption properties compared to catechol-based polymers, opening up possibilities for its use in advanced biomaterials. researchgate.net

Overview of Current Research Landscape and Key Unanswered Questions Pertaining to this compound

The current research landscape for this compound is vibrant and focused on leveraging its unique structural features for advanced applications. A major thrust of research is in medicinal chemistry, where it continues to be a cornerstone for designing and synthesizing novel tubulin polymerization inhibitors that mimic the action of Combretastatin A-4. acs.orgresearchgate.net The goal is to create more stable and effective anticancer agents.

In polymer science, research is directed towards optimizing polymerization processes and exploring the full potential of the resulting polymers. The superior antioxidant and adsorption capabilities of polyvinylgallol, derived from poly(this compound), are being investigated for applications in biomaterials, sustainable additives, and functional coatings. researchgate.netresearchgate.net There is also growing interest in incorporating this monomer into more complex polymer architectures, such as block copolymers. researchgate.net

Despite the progress, several key questions remain that are guiding future research:

Optimization of Synthesis and Polymerization: Can more efficient, scalable, and environmentally friendly ("green") synthesis and polymerization methods, such as flow chemistry, be developed for this compound and its polymers? auckland.ac.nz

Bioactivity of Derivatives: What is the full spectrum of biological activity for new derivatives synthesized from this building block? Can the scaffold be modified to target other biological pathways beyond tubulin polymerization?

Polymer Properties and Applications: What are the detailed material properties (e.g., mechanical, optical, degradation) of polymers and copolymers containing this compound? How can these properties be fine-tuned for specific high-performance applications like advanced sensors or biocompatible materials?

Long-Term Stability: A key challenge with Combretastatin A-4 is its tendency to isomerize in vivo. researchgate.net While the styrene scaffold offers more rigidity, the long-term stability and metabolic fate of drugs and materials derived from this compound require further in-depth investigation to ensure their efficacy and safety.

Addressing these questions will undoubtedly lead to new discoveries and expand the role of this compound in both chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethenyl-1,2,3-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEJPQQGEMWGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471688 | |

| Record name | 3,4,5-trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13400-02-7 | |

| Record name | 3,4,5-trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethenyl-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Trimethoxystyrene and Its Direct Precursors

Preparation of 3,4,5-Trimethoxybenzaldehyde (B134019) as a Central Synthon

3,4,5-Trimethoxybenzaldehyde serves as a crucial intermediate for a variety of chemical products. wikipedia.org Its synthesis has been approached from several different starting materials, reflecting both economic considerations and the evolution of synthetic methods. tandfonline.com

The preparation of 3,4,5-trimethoxybenzaldehyde can be accomplished through numerous pathways, starting from readily available chemical feedstocks.

Classical Routes: A historically significant method is the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride. tandfonline.commdma.ch This catalytic hydrogenation of the acyl chloride to the corresponding aldehyde has been well-documented, though it can present challenges on a large scale, such as long reaction times and the need to monitor hydrogen chloride evolution. orgsyn.org Another classical approach begins with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). mdma.ch This process typically involves bromination of vanillin, followed by a copper-catalyzed methoxide (B1231860) displacement of the bromine atom to introduce the additional methoxy (B1213986) groups. tandfonline.comtandfonline.comresearchgate.net

| Starting Material | Key Transformation(s) | Reported Yield | Reference(s) |

|---|---|---|---|

| p-Cresol | Bromination, Hydrolysis, Methoxylation, Methylation | 67.4% (overall) | tandfonline.comresearchgate.net |

| Vanillin | Bromination, Copper-catalyzed Methoxylation, Methylation | High yields reported for individual steps | tandfonline.commdma.ch |

| Syringaldehyde (B56468) | Methylation (e.g., with dimethyl sulfate) | Quantitative to high yields (92-98%) | google.com |

| 3,4,5-Trimethoxybenzoyl chloride | Rosenmund Reduction (catalytic hydrogenation) | 64–83% | orgsyn.org |

Direct Synthesis of 3,4,5-Trimethoxystyrene

Once 3,4,5-trimethoxybenzaldehyde is obtained, it can be converted into this compound through several olefination strategies.

The Wittig reaction and its variants are cornerstone methods for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org

Wittig Reaction: This reaction employs a phosphonium (B103445) ylide (a Wittig reagent), typically generated by treating a phosphonium salt with a strong base. libretexts.orgbyjus.com The ylide attacks the carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate. libretexts.orgorganic-chemistry.org This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, which drives the reaction to completion. libretexts.org For the synthesis of this compound, methyltriphenylphosphonium (B96628) bromide would be treated with a strong base to form the ylide, which then reacts with 3,4,5-trimethoxybenzaldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org These carbanions are generally more nucleophilic than their ylide counterparts and can react efficiently even with hindered ketones. nrochemistry.com A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily separated from the product during aqueous workup. wikipedia.orgalfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The synthesis involves reacting 3,4,5-trimethoxybenzaldehyde with the anion of a suitable phosphonate, such as trimethyl phosphonoacetate, generated using a base like sodium hydride. alfa-chemistry.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (e.g., Ph₃P=CH₂) | Phosphonate carbanion (e.g., (EtO)₂P(O)CH₂⁻) |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Reactivity | Highly reactive; can be sensitive | More nucleophilic; reacts well with a wide range of aldehydes/ketones |

| Stereoselectivity | Depends on ylide stability; non-stabilized ylides often give Z-alkenes | Generally favors the formation of E-alkenes |

The Mizoroki-Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is a versatile tool for synthesizing substituted alkenes. organic-chemistry.org In the context of this compound, one could envision a Heck coupling between a 3,4,5-trimethoxyphenyl halide (or triflate) and ethylene. More commonly, substituted styrenes like this compound are themselves used as substrates in Heck reactions to produce more complex molecules, such as stilbene (B7821643) derivatives. researchgate.netrug.nl The reaction mechanism involves a catalytic cycle with Pd(0) and Pd(II) species, including steps of oxidative addition, migratory insertion, and beta-hydride elimination. wikipedia.org

While Wittig-type olefination and palladium-catalyzed couplings are the most prominent strategies for the synthesis of styrenes from benzaldehydes, other methods for C=C bond formation exist in organic chemistry. However, for the specific conversion of 3,4,5-trimethoxybenzaldehyde to this compound, the Wittig and Horner-Wadsworth-Emmons reactions remain the most frequently cited and synthetically practical approaches. smolecule.com

Transition Metal-Catalyzed Coupling Reactions: Heck and Related Approaches

Synthesis of β-Nitro-3,4,5-Trimethoxystyrene as a Versatile Intermediate

β-Nitro-3,4,5-trimethoxystyrene is a valuable intermediate, often used as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. ontosight.aisynthetikaeu.com Its synthesis is primarily achieved through the Henry reaction (also known as a nitroaldol condensation). smolecule.com This reaction involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane (B149229), followed by dehydration to yield the nitroalkene. ontosight.aimdma.ch

Research has shown that 3,4,5-trimethoxybenzaldehyde is a less reactive, electron-rich aldehyde that can be "notoriously reluctant" to undergo this condensation. reddit.comrsc.org This reluctance necessitates carefully chosen reaction conditions or more active catalysts to achieve good yields. reddit.com Various catalytic systems have been explored to facilitate this transformation. For instance, catalysts such as cyclohexylamine (B46788) in acetic acid have been used, providing good yields. sciencemadness.org Other conditions involve using ammonium (B1175870) salts or other amine bases. sciencemadness.orgmdma.ch The reaction is prone to polymerization if not controlled properly, for example, by adding the catalyst to a pre-heated mixture. reddit.com

| Catalyst | Solvent | Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Cyclohexylamine | Acetic Acid | Heat to 95°C for 90 min | 77% | |

| Ethylenediamine diacetate | Acetic Acid | Reflux for 1 hr | 84% | sciencemadness.org |

| Dimethylammonium chloride / Potassium fluoride (B91410) | Toluene | Reflux with Dean-Stark trap for 5 hrs | 83% | mdma.ch |

Henry Reaction and Subsequent Dehydration Protocols

The Henry reaction is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. scispace.com In the context of 3,4,5-trimethoxy-β-nitrostyrene synthesis, this involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane. reddit.com This reaction first yields a β-nitro alcohol intermediate, which is subsequently dehydrated to form the target β-nitrostyrene. lumenlearning.com

The reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. scispace.com This anion then attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. The resulting β-nitro alkoxide is then protonated to give the β-nitro alcohol. scispace.comlumenlearning.com This intermediate is often not isolated and is directly converted to 3,4,5-trimethoxy-β-nitrostyrene through a dehydration step, typically acid-catalyzed, to yield the final product. lumenlearning.com

While the Henry reaction is versatile, 3,4,5-trimethoxybenzaldehyde is known to be a somewhat reluctant substrate, necessitating optimization of reaction conditions to achieve high yields. reddit.com Research has shown that the choice of catalyst and solvent system is crucial for the efficient synthesis of 3,4,5-trimethoxy-β-nitrostyrene. Common catalysts include primary amines such as cyclohexylamine or ethanolamine (B43304), often used in a solvent like glacial acetic acid. reddit.comsciencemadness.org For instance, using a significant molar excess of a catalyst like ethanolamine in glacial acetic acid has been shown to drive the reaction to completion, achieving yields of up to 96%. reddit.com Another reported method involves refluxing 3,4,5-trimethoxybenzaldehyde and nitromethane with dimethylammonium chloride and anhydrous potassium fluoride in toluene, which resulted in an 83% yield after purification. mdma.ch

The conditions for the Henry reaction and subsequent dehydration can be summarized as follows:

| Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Nitromethane | Cyclohexylamine | Glacial Acetic Acid | 95°C, 90 minutes | 77% | |

| 3,4,5-Trimethoxybenzaldehyde | Nitromethane | Ethanolamine (1.5 mol. eq.) | Glacial Acetic Acid | 80°C, 40 minutes | 96% | reddit.com |

| 3,4,5-Trimethoxybenzaldehyde | Nitromethane | Ethylenediamine Diacetate | Glacial Acetic Acid | Reflux, 1 hour | 84% | sciencemadness.org |

| 3,4,5-Trimethoxybenzaldehyde | Nitromethane | Dimethylammonium chloride / Potassium Fluoride | Toluene | Reflux, 5 hours | 83% | mdma.ch |

Alternative Routes to β-Nitrostyrene Analogues

While the classic Henry reaction using amine catalysts in acetic acid is common, several alternative methodologies have been developed for the synthesis of β-nitrostyrenes, which can be applied to produce 3,4,5-trimethoxy-β-nitrostyrene and its analogues. These alternative routes often aim to improve yields, reduce reaction times, and employ more environmentally benign conditions.

One significant advancement is the use of microwave-assisted organic synthesis (MAOS). mdma.ch Conventional methods for preparing β-nitrostyrene derivatives often require prolonged heating and a large excess of the nitroalkane. mdma.ch Microwave irradiation can dramatically shorten reaction times and simplify work-up procedures. For example, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene was achieved in just 5 minutes at 150°C using microwave heating, a stark contrast to the hours required for conventional heating. mdma.ch This approach offers a rapid and energy-efficient alternative.

The choice of the catalytic system also provides avenues for alternative protocols. While organic bases are common, inorganic bases have also been effectively employed. bath.ac.uk A standard method for preparing β-nitrostyrenes involves using sodium hydroxide (B78521) in methanol (B129727), followed by acidification. bath.ac.uk Furthermore, solid-phase synthesis approaches have been explored. The condensation of benzaldehydes with nitromethane can be carried out in the presence of K2CO3/Al2O3 under solvent-free microwave irradiation, offering an eco-friendly option. ontosight.ai

The development of novel catalysts is another area of active research. Imidazole has been reported as an effective, mild, and reusable catalyst for Henry reactions in an aqueous medium. smolecule.com This system is advantageous as the mild conditions can prevent side reactions like the dehydration of the intermediate 2-nitro alcohol, allowing for its isolation if desired. smolecule.com Other advanced catalytic systems include the use of rare-earth metal complexes and various functionalized nanoparticles, which can offer high efficiency and easy catalyst recovery. mdma.chsciencemadness.org

Alternative reaction setups include:

| Methodology | Catalyst/Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Ammonium Acetate | Microwave Irradiation (e.g., 150°C, 5 min) | Drastically reduced reaction times, energy efficiency. | mdma.ch |

| Solvent-Free Synthesis | K2CO3/Al2O3 | Microwave Irradiation | Environmentally friendly, operational simplicity. | ontosight.ai |

| Aqueous Medium Synthesis | Imidazole | Ambient Temperature, Water | Green solvent, catalyst reusability, mild conditions. | smolecule.com |

| Inorganic Base Catalysis | Sodium Hydroxide | Methanol, then Acidification | Standard, inexpensive procedure. | bath.ac.uk |

These alternative methodologies provide a broad toolkit for chemists to synthesize 3,4,5-trimethoxy-β-nitrostyrene and other structurally diverse analogues, allowing for the selection of a protocol based on desired efficiency, environmental impact, and available resources.

Reactivity and Mechanistic Investigations of 3,4,5 Trimethoxystyrene

Polymerization Dynamics and Control Strategies

The polymerization of 3,4,5-trimethoxystyrene can be achieved through various methods, each offering different levels of control over the resulting polymer's properties. These methods include controlled radical polymerization, conventional free radical polymerization, and anionic polymerization.

Controlled Radical Polymerization: Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that has been successfully applied to this compound. vulcanchem.comwikipedia.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). wikipedia.org

In a typical RAFT polymerization of this compound, a thiocarbonylthio compound acts as a chain transfer agent (CTA). wikipedia.org The process is initiated by a standard radical initiator, such as azobisisobutyronitrile (AIBN). wikipedia.org The key to the controlled nature of RAFT polymerization lies in the rapid equilibrium between active (propagating) radical chains and dormant chains, which are reversibly capped by the CTA. This reversible deactivation process ensures that all polymer chains grow at a similar rate, leading to a polymer with a predictable molecular weight and a narrow PDI. wikipedia.org

Research has demonstrated the successful RAFT polymerization of this compound using cyanomethyl dodecyl trithiocarbonate (B1256668) as the CTA. acs.orgresearchgate.net This approach has yielded poly(this compound) with a range of molecular weights, from 5.4 to 53.4 kg mol⁻¹, and low polydispersity indices (Mw/Mn < 1.3). acs.orgresearchgate.net In one specific example, a monomer conversion of approximately 95% was achieved, resulting in a polymer with a number-average molecular weight (Mn) of 5000 g mol⁻¹ and a PDI of 1.2.

The resulting poly(this compound) can be further modified. For instance, subsequent demethylation of the polymer yields poly(3,4,5-trihydroxystyrene), also known as polyvinylgallol, a polymer with interesting antioxidant properties. acs.orgresearchgate.net

Table 1: RAFT Polymerization of this compound

| Chain Transfer Agent (CTA) | Initiator | Molecular Weight (Mn) | Polydispersity Index (PDI) | Monomer Conversion |

|---|

Conventional Free Radical Polymerization

Conventional free radical polymerization (FRP) is another method used to polymerize vinyl monomers like this compound. rsc.orgfujifilm.com This process involves three main steps: initiation, propagation, and termination. fujifilm.com Initiation is typically achieved using a radical initiator, such as a peroxide or an azo compound, which decomposes upon heating or irradiation to form free radicals. fujifilm.com These radicals then react with monomer units to initiate the polymer chain growth (propagation). fujifilm.com Termination occurs when two growing chains react with each other, either by combination or disproportionation. fujifilm.com

While simpler to implement than controlled radical polymerization techniques, conventional FRP generally offers less control over the polymer's molecular weight and architecture, often resulting in polymers with broader molecular weight distributions. researchgate.net The kinetics of FRP are influenced by the rates of initiation, propagation, and termination.

Kinetics and Thermodynamics of this compound Polymerization

The polymerization of any monomer is governed by both thermodynamic and kinetic factors. 213.55.90 The thermodynamics of polymerization are described by the Gibbs free energy change (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of polymerization by the equation ΔG = ΔH - TΔS. 213.55.90 For polymerization to be thermodynamically favorable, ΔG must be negative. 213.55.90 The polymerization of vinyl monomers is typically an exothermic process (negative ΔH) and is accompanied by a decrease in entropy (negative ΔS) as the disordered monomer molecules become ordered in the polymer chain. 213.55.90

The kinetics of polymerization, on the other hand, describe the rate at which the polymerization proceeds. libretexts.org In the context of free radical polymerization, the rate of polymerization is dependent on the concentrations of the monomer and the initiator. For step-growth polymerization, the degree of polymerization increases with the extent of the reaction. libretexts.org Understanding the kinetics is crucial for controlling the polymerization process and achieving the desired polymer properties.

C-C Bond Forming Reactions

Beyond polymerization, this compound can participate in various carbon-carbon bond-forming reactions, notably catalytic hydroarylation.

Catalytic Hydroarylation Reactions and Enantioselective Variants

Hydroarylation is a reaction that involves the addition of a C-H bond of an arene across a C-C double or triple bond. mdpi.com Catalytic hydroarylation provides an atom-economical route to synthesize substituted aromatic compounds. snnu.edu.cn In the case of this compound, its vinyl group can react with an aryl partner in the presence of a transition metal catalyst.

Enantioselective hydroarylation, a more advanced variant, allows for the synthesis of chiral molecules with high enantiomeric excess. nsf.govkaust.edu.sa This is particularly significant in the synthesis of pharmaceuticals and other biologically active compounds. nsf.gov Nickel-catalyzed asymmetric hydroarylation of vinylarenes, including polysubstituted styrenes like this compound, has been shown to produce chiral 1,1-diarylethanes in good yields and with excellent enantioselectivities. nsf.gov

For example, the reaction of this compound with 4-methoxyphenylboronic acid, catalyzed by a chiral nickel complex, yielded an antiviral 1,1-diarylethane in 80% yield and 93% enantiomeric excess (ee). nsf.gov Similarly, its reaction with 3,4,5-trimethoxyphenylboronic acid has been used to generate a tubulin polymerization inhibitor. nsf.gov These reactions highlight the utility of this compound as a building block in the stereoselective synthesis of complex organic molecules.

Table 2: Enantioselective Hydroarylation of this compound

| Aryl Partner | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Chiral Nickel Complex | Antiviral 1,1-diarylethane | 80% | 93% |

Catalytic Hydroboration Reactions and Enantioselective Variants

The hydroboration of styrenes, including this compound, is a pivotal reaction in organic synthesis, providing access to valuable alkyl boronate intermediates. These intermediates can be readily converted to other functional groups, making them versatile building blocks. thieme-connect.com

Recent advancements have focused on the use of earth-abundant metal catalysts and the development of enantioselective methods to produce chiral boronate esters. thieme-connect.comresearchgate.net While rhodium complexes have historically dominated the field, catalysts based on nickel, cobalt, and iron are gaining prominence due to their cost-effectiveness and sustainability. thieme-connect.comacs.org

A notable study on the nickel-catalyzed enantioselective hydroboration of vinylarenes demonstrated the reaction of this compound (1j) with bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a chiral nickel catalyst. nsf.gov The reaction yielded the hydroboration product (3j) in 64% NMR yield, alongside 19% of 5-ethyl-1,2,3-trimethoxybenzene (B3053834) and 17% of unreacted starting material. nsf.gov This highlights the potential for side reactions, such as reduction of the vinyl group. nsf.gov

Enantioselective variants of hydroboration are crucial for the synthesis of chiral molecules. Cobalt-catalyzed asymmetric hydroboration of styrenes has been shown to produce chiral secondary organoboronates with high enantioselectivity (up to >99% ee). Similarly, rhodium(I)-NHC complexes have demonstrated excellent activity and enantioselectivity (up to 96% ee) in the asymmetric hydroboration of styrenes. acs.org While specific enantioselectivity data for this compound is not always detailed in broad surveys, the general success of these catalytic systems on a range of substituted styrenes suggests their applicability. acs.org

The choice of catalyst and ligand system is critical in determining both the regioselectivity (Markovnikov vs. anti-Markovnikov) and enantioselectivity of the hydroboration reaction. thieme-connect.com For instance, iminopyridine oxazoline (B21484) iron complexes have been utilized for the anti-Markovnikov asymmetric hydroboration of α-alkyl styrenes. thieme-connect.com

Table 1: Nickel-Catalyzed Hydroboration of this compound nsf.gov

| Reactant | Product | Yield (NMR) | Byproduct |

| This compound | Hydroboration product | 64% | 5-Ethyl-1,2,3-trimethoxybenzene (19%) |

Friedel-Crafts Type Alkylations with this compound

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by reacting an alkyl halide or alkene with an aromatic compound in the presence of a Lewis acid catalyst. mt.comlibretexts.org This electrophilic aromatic substitution reaction involves the generation of a carbocation or a related electrophilic species that attacks the aromatic ring. libretexts.orgmasterorganicchemistry.com

While specific studies detailing the Friedel-Crafts alkylation using this compound as the alkylating agent are not prevalent, the principles of the reaction can be applied. The electron-rich nature of the trimethoxy-substituted aromatic ring in this compound makes it a potent nucleophile in electrophilic aromatic substitutions. Conversely, the vinyl group can be activated to act as an electrophile under acidic conditions.

In a related context, the dimerization of methoxystyrenes, including this compound, induced by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in methanol (B129727) has been reported to yield cyclized dimers, such as a tetralone and a tetralin derivative. researchgate.net This reaction proceeds through radical cation intermediates and can be considered a type of oxidative coupling with alkylation character.

The success of Friedel-Crafts reactions is often dependent on the nature of the substrate and the catalyst. Limitations include the possibility of carbocation rearrangements and the deactivation of the aromatic ring by certain substituents. libretexts.orglibretexts.org

Cycloaddition Chemistry

Photochemical [2+2] cycloadditions are powerful reactions for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in various natural products and pharmaceutical compounds. nih.govchemrxiv.org These reactions can be initiated by direct UV irradiation or, more commonly, through the use of photosensitizers or photocatalysts under visible light. nih.govchemrxiv.org

While specific examples focusing solely on this compound are limited in the provided search results, the general reactivity of styrenes in [2+2] cycloadditions is well-documented and provides a strong basis for understanding its potential behavior. Both electron-rich and electron-deficient styrenes can undergo these reactions. nih.govchemrxiv.org

Visible light photocatalysis, often employing ruthenium or organic dye photocatalysts, has emerged as a versatile method for promoting [2+2] cycloadditions of styrenes. nih.govchemrxiv.orgcapes.gov.br These reactions can proceed through either an oxidative or reductive quenching cycle, depending on the electronic nature of the styrene (B11656) and the photocatalyst. For electron-rich styrenes, the reaction is often initiated by a one-electron oxidation to form a radical cation. nih.gov

Both homodimerizations and crossed [2+2] cycloadditions of styrenes have been successfully achieved. nih.govcapes.gov.br The chemoselectivity in crossed cycloadditions can be controlled by carefully tuning the electrochemical properties of the photocatalyst. nih.gov Furthermore, intramolecular [2+2] cycloadditions of tethered styrenes can provide access to fused bicyclic systems. chemrxiv.org

Table 2: Illustrative Photocatalytic [2+2] Cycloaddition of Styrenes chemrxiv.org

| Styrene Derivative | Catalyst | Product Type |

| Electron-deficient styrenes | Organic cyanoarene | Cyclobutane |

| Tethered bis(styrenes) | Ru(bpy)32+ | Fused bicyclic system |

Other Significant Transformations

The oxidative cleavage of the carbon-carbon double bond in styrenes is a valuable transformation that leads to the formation of corresponding aldehydes or ketones. This reaction can be achieved using various oxidizing agents and catalytic systems. A metal-free, heterogeneous photocatalyst, polymeric carbon nitride (PCN), has been shown to be effective for the selective oxidative cleavage of C=C bonds in aryl olefins under visible light or direct solar energy. uantwerpen.be This method has been successfully applied to mono-substituted styrenes like 3,4-dimethoxystyrene (B140838) and 2,4,5-trimethoxystyrene (B91895), yielding the corresponding aldehydes in good reactivity. uantwerpen.be This suggests that this compound would likely undergo a similar transformation to produce 3,4,5-trimethoxybenzaldehyde (B134019).

Another approach involves the use of cerium(IV) ammonium nitrate (CAN) which, in the presence of oxygen, can lead to the oxidative cleavage of styrenes. researchgate.net

The reduction of β-nitro-3,4,5-trimethoxystyrene is a key step in the synthesis of mescaline (β-3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic protoalkaloid. mdma.ch Various reducing agents and methods have been employed for this transformation.

One of the classic methods involves the reduction of the nitrostyrene (B7858105) with zinc dust and acetic acid to form the oxime, which is then further reduced with sodium amalgam to yield the amine. mdma.ch An improvement on this was the direct electrolytic reduction of the ω-nitrostyrene. mdma.ch

Lithium aluminum hydride (LAH) has also been utilized for the direct reduction of 3,4,5-trimethoxy-β-nitrostyrene to mescaline in high yield (86%). mdma.ch However, the use of LAH can be hazardous and requires strictly anhydrous conditions. sciencemadness.org

Sodium borohydride (B1222165) (NaBH4) is another common reducing agent. To avoid the formation of dimer byproducts from a Michael addition, a significant molar excess of NaBH4 is often recommended. mdma.ch A combination of NaBH4 with catalytic amounts of copper(II) chloride has been shown to be an efficient system for the reduction of various β-nitrostyrenes to their corresponding phenethylamines under mild conditions. beilstein-journals.orgnih.gov

Other reduction methods that have been discussed include the use of zinc/formic acid and catalytic hydrogenation with Pd/C, with the latter reportedly giving good yields. mdma.ch

Table 3: Reduction Methods for β-Nitrostyrenes

| Reducing Agent/Method | Product | Notes |

| Zinc dust/Acetic acid, then Sodium amalgam | Amine | Two-step process via oxime intermediate. mdma.ch |

| Electrolytic reduction | Amine | Direct reduction. mdma.ch |

| Lithium aluminum hydride (LAH) | Amine | High yield, but hazardous. mdma.chsciencemadness.org |

| Sodium borohydride (NaBH4) | Amine | Excess reagent needed to minimize dimerization. mdma.ch |

| NaBH4 / CuCl2 | Amine | Efficient, one-pot procedure. beilstein-journals.orgnih.gov |

| Pd/C Catalytic Hydrogenation | Amine | Reported to give good yields. mdma.ch |

Derivatives, Analogues, and Structure Activity Relationships Relevant to 3,4,5 Trimethoxystyrene

Design and Synthesis of Derivatives Bearing the 3,4,5-Trimethoxyphenyl Moiety

The design of novel molecules incorporating the 3,4,5-trimethoxyphenyl scaffold often involves strategic modifications to enhance desired properties. These modifications can include altering the linker connecting the TMP group to another part of the molecule, expanding ring structures, and varying substituents on associated phenyl rings. tandfonline.comsemanticscholar.org

The vinyl group of 3,4,5-trimethoxystyrene is a key site for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One approach involves the photocatalyzed alkoxycarbonylation of this compound, which yields the corresponding cinnamic ester derivative. nih.gov This method has been successfully applied to a range of styrenes with varying electronic properties. nih.gov Another strategy is the nickel-catalyzed three-component silylacylation of alkenes, which combines an alkene like this compound with a silylating agent and an acid chloride to produce β-silyl ketones. nih.gov This reaction is significant for its use of a [Ni]-SiR3 complex as a catalytic intermediate. nih.gov

Radical-mediated trifunctionalization reactions offer another avenue for modifying the alkene. mdpi.com These reactions can introduce multiple functional groups in a single transformation. For instance, a copper-catalyzed one-pot process facilitates the aziridination of styrenes, followed by ring-opening with azide (B81097) and a subsequent click reaction (CuAAC) to form 1,2,3-triazolyl phenylethylamine scaffolds. chemrxiv.org This methodology has been used to synthesize a derivative of trimethoxybenzamide from this compound. chemrxiv.org

Furthermore, the alkene bridge in combretastatin (B1194345) A-4 analogues, which often feature the 3,4,5-trimethoxyphenyl group, has been a target for modification. nih.gov The synthesis of isocombretastatins, where the methylene (B1212753) group is rearranged, has been explored to improve biological activity. researchgate.net

Modifications to the 3,4,5-trimethoxyphenyl ring itself, or to other aromatic rings within the same molecule, are a common strategy to probe structure-activity relationships. The 3,4,5-trimethoxy substitution pattern is often critical for the biological activity of many compounds, particularly those that act as tubulin inhibitors. nih.govacs.orgnih.gov

Attempts to alter this moiety, such as by substituting the methoxy (B1213986) groups with bulkier groups, demethylating them, or changing their position, often lead to a significant decrease in potency. nih.govacs.org For example, removing one or more methoxy groups from the TMP moiety in certain scaffolds has been shown to negatively impact their antiproliferative activity. acs.org

However, some successful modifications have been reported. In one study, a VERU-111 analogue containing a unique 3-methoxybenzo acs.orgacs.org-dioxene moiety showed more potent antiproliferative activity than the parent compound. nih.govacs.orgacs.org This finding demonstrates that it is feasible to modify the TMP moiety while retaining or even improving biological activity. acs.org

In the context of combretastatin analogues, replacing the classic 3,4,5-trimethoxyphenyl ring with other substituted phenyl groups, such as 3,4-methylenedioxyphenyl or 3,4-dimethoxyphenyl, has been shown to maintain significant antiproliferative activity in certain series of compounds. nih.gov

The following table summarizes some of the synthesized derivatives and their key structural features:

| Parent Compound | Modification Type | Resulting Derivative(s) | Key Findings |

| This compound | Photocatalyzed alkoxycarbonylation | Cinnamic ester derivative nih.gov | Demonstrates a method for introducing ester functionality. nih.gov |

| This compound | Ni-catalyzed silylacylation | β-silyl ketone nih.gov | Provides access to silicon-containing molecules. nih.gov |

| This compound | Cu-catalyzed one-pot aziridination/click reaction | Triazolyl trimethoxybenzamide derivative chemrxiv.org | Streamlined synthesis of pharmaceutically relevant scaffolds. chemrxiv.org |

| VERU-111 | Aromatic ring modification | 3-methoxybenzo acs.orgacs.org-dioxene analogue nih.govacs.orgacs.org | Improved antiproliferative activity compared to the parent compound. nih.govacs.orgacs.org |

| Combretastatin A-4 | Aromatic ring replacement | Analogues with 3,4-methylenedioxyphenyl or 3,4-dimethoxyphenyl nih.gov | Retention of antiproliferative activity. nih.gov |

Alkene Functionalization and Modification

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional arrangement of atoms in derivatives of this compound plays a pivotal role in their chemical reactivity and biological activity. Conformational analysis helps to understand the preferred spatial orientations of these molecules.

In derivatives where the 3,4,5-trimethoxyphenyl group is attached to another ring system, the rotational freedom around the connecting bonds can lead to different stable conformations. For example, in a series of 5-benzylimidazolidin-4-one derivatives, the phenyl group of the benzyl (B1604629) substituent was found in various conformations relative to the heterocyclic ring. ethz.ch Computational studies revealed that while one conformer might be more stable, the energy differences between conformations can be small, suggesting that the group may rotate freely at ambient temperatures. ethz.ch

Stereochemistry is also a critical factor. The dimerization of this compound in the presence of an acid catalyst has been observed to predominantly yield the α-configured indane dimer. scispace.com The stereochemical outcome of such reactions can be influenced by the substitution pattern on the aromatic rings. scispace.com

In the context of combretastatin analogues, the cis (or Z) configuration of the alkene bridge is essential for potent biological activity. nih.gov Isomerization to the more stable trans (E) isomer leads to a dramatic loss of activity. nih.gov Therefore, synthetic strategies often focus on obtaining the desired Z-isomer. researchgate.net For instance, in a series of thiophene (B33073) and benzothiophene (B83047) analogues of combretastatin A-4, the (Z)-stereoisomers were found to be the most active. nih.gov

The following table highlights key conformational and stereochemical findings:

| Compound/Derivative Type | Key Conformational/Stereochemical Feature | Significance |

| 5-Benzylimidazolidin-4-one derivatives | Multiple low-energy conformations of the benzyl group ethz.ch | Suggests conformational flexibility at room temperature. ethz.ch |

| Dimer of this compound | Predominantly α-stereochemistry in the indane product scispace.com | The substitution pattern influences the stereochemical outcome of the reaction. scispace.com |

| Combretastatin A-4 analogues | cis (Z) configuration of the alkene bridge is crucial nih.gov | The trans (E) isomer is significantly less active. nih.gov |

| Thiophene and benzothiophene analogues of combretastatin A-4 | (Z)-stereoisomers are the most active nih.gov | Highlights the importance of stereochemistry for biological activity. nih.gov |

Elucidation of Structure-Reactivity and Structure-Property Relationships for Derivatives in Chemical and Materials Science Contexts

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity and properties is fundamental for their application in chemical and materials science.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic properties of these molecules. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can help predict a molecule's reactivity. A higher HOMO energy suggests greater reactivity towards electrophiles, while a lower LUMO energy indicates reactivity towards nucleophiles. mdpi.com The energy gap between the HOMO and LUMO provides information about the molecule's stability. mdpi.com

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. For derivatives containing the 3,4,5-trimethoxyphenyl moiety, SAR studies have revealed several key principles:

The 3,4,5-trimethoxy substitution pattern is often optimal for potent biological activity, particularly in tubulin inhibitors. nih.govacs.orgnih.gov

The linker between the 3,4,5-trimethoxyphenyl group and other parts of the molecule can influence activity by affecting the relative orientation of the two moieties. tandfonline.comsemanticscholar.org

The nature of substituents on other aromatic rings can significantly impact activity, with electron-donating or electron-withdrawing groups modulating the compound's properties. tandfonline.comsemanticscholar.org

The position of attachment of the this compound unit to a heterocyclic ring can be critical. For example, in a series of benzothiophene derivatives, those with the trimethoxystyrene group at position 2 were significantly more active than the 3-regioisomers. researchgate.net

In materials science, 2,4,5-trimethoxystyrene (B91895), an isomer of this compound, is used as a monomer in the synthesis of polymers. ontosight.ai The incorporation of this and similar monomers can lead to polymers with unique mechanical, thermal, and optical properties. ontosight.ai

The following table summarizes key structure-property relationships:

| Structural Feature | Influence on Reactivity/Properties | Context |

| HOMO-LUMO energy gap | Determines chemical stability and reactivity. mdpi.com | Computational Chemistry |

| 3,4,5-Trimethoxy substitution | Often essential for high biological activity. nih.govacs.orgnih.gov | Medicinal Chemistry (e.g., tubulin inhibitors) |

| Linker between moieties | Affects conformational freedom and biological activity. tandfonline.comsemanticscholar.org | Medicinal Chemistry |

| Substituents on other aromatic rings | Modulates biological activity. tandfonline.comsemanticscholar.org | Medicinal Chemistry |

| Attachment position on a heterocycle | Can dramatically alter biological potency. researchgate.net | Medicinal Chemistry |

| Vinyl group | Allows for polymerization and the creation of novel materials. ontosight.ai | Materials Science |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 3,4,5-trimethoxystyrene. Through a combination of one-dimensional and two-dimensional NMR experiments, a detailed picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectroscopy provides the fundamental framework for the structural analysis of this compound.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the vinyl and methoxy (B1213986) protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy groups' protons appear as a sharp singlet, while the protons of the vinyl group present as a characteristic set of multiplets due to spin-spin coupling. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows unique signals for each carbon atom in the molecule, including the vinyl carbons, the aromatic carbons, and the methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl Hα | 5.15 (d, J = 11.5 Hz) | 112.0 |

| Vinyl Hβ (trans) | 5.61 (d, J = 17.0 Hz) | 130.9 |

| Vinyl Hβ (cis) | - | - |

| Aromatic H | 6.54-6.60 (q) | 105.9, 132.5, 143.1, 153.1 |

| Methoxy (3,5-OCH₃) | 3.80 (d, J = 3.5 Hz) | 56.3 |

| Methoxy (4-OCH₃) | 3.80 (d, J = 3.5 Hz) | 60.9 |

Data sourced from supporting information of a Royal Society of Chemistry publication. rsc.org

Advanced 2D NMR Experiments: COSY, HSQC, HMBC for Connectivity and Assignment

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, COSY spectra would show correlations between the vinyl protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes one-bond correlations between protons and their directly attached carbon atoms. emerypharma.comprinceton.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the vinyl protons will correlate with the signals of the vinyl carbons.

¹⁹F NMR for Fluorinated Analogues

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an indispensable tool. ichorlifesciences.com Fluorine-19 is a spin-1/2 nucleus with a high gyromagnetic ratio and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. nih.gov The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment, providing valuable information about the structure and conformation of the molecule. ichorlifesciences.combiophysics.org The introduction of fluorine atoms can be achieved through various methods, including the biosynthetic incorporation of fluorinated amino acid analogues. biophysics.orgnih.govbeilstein-journals.org Studies on fluorinated derivatives, such as β,β-bis(phenylethynyl)pentafluorostyrene, demonstrate the utility of ¹⁹F NMR in characterizing these complex structures. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns under ionization. researchgate.netnih.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of a derivative like trans-3,4,5-trimethoxy-β-nitrostyrene, the mass spectrum reveals a clear molecular ion peak. researchgate.net The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond and loss of alkyl radicals. libretexts.orgthieme-connect.de For 2,4,6-trimethoxystyrene, the mass spectrum shows a molecular ion peak at m/z 194 and a base peak at m/z 179, corresponding to the loss of a methyl group. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination of this compound Derivatives

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., TLC, GPC, HPLC)

A variety of chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, checking the purity of a sample, and determining the appropriate solvent system for column chromatography. nih.gov The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. nih.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size. It is particularly useful for analyzing and purifying polymers or for separating small molecules from polymeric materials. While not a primary method for the purity assessment of a small molecule like this compound itself, it finds application in the analysis of polymers derived from it. mn-net.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile technique for the separation, identification, and quantification of components in a mixture. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of moderately polar compounds like this compound. The purity of the compound can be accurately determined by analyzing the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Computational Chemistry and Theoretical Modeling of 3,4,5 Trimethoxystyrene Systems

Quantum Mechanical Studies

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 3,4,5-trimethoxystyrene. These studies provide a fundamental understanding of its electronic structure and spectroscopic characteristics.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ossila.commdpi.com

For systems containing the this compound moiety, the three methoxy (B1213986) groups act as electron-donating groups, which influences the electronic distribution and reactivity of the aromatic system. smolecule.comvulcanchem.com These groups raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The vinyl group, being a conjugated system, also plays a significant role in the electronic properties.

Quantum chemical calculations allow for the determination of the HOMO and LUMO energy levels and the HOMO-LUMO gap. myu-group.co.jp For instance, in related trimethoxyphenyl derivatives, DFT calculations have been used to compute these values, revealing how structural modifications impact electronic properties. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of the molecule. These indices provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Reactivity Indices Derived from HOMO and LUMO Energies

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. mdpi.com |

This table provides the theoretical framework for calculating reactivity indices from HOMO and LUMO energies obtained through quantum mechanical calculations.

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a standard tool for the accurate prediction of 1H and 13C NMR chemical shifts. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. This process often involves geometry optimization followed by a Gauge-Including Atomic Orbital (GIAO) calculation. d-nb.infogithub.io Comparing the predicted shifts with experimental data helps confirm the molecular structure. Recent advancements, which account for conformational isomers and employ specific functionals, have significantly improved the accuracy of these predictions, with mean absolute errors for 1H shifts often below 0.21 ppm and for 13C shifts below 1.2 ppm in related complex molecules. d-nb.info

Vibrational Frequencies: Theoretical vibrational spectroscopy, typically performed using DFT, calculates the harmonic vibrational frequencies of a molecule. numberanalytics.com These calculations help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. uow.edu.au A frequency calculation on the optimized structure of this compound can confirm that the geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and provides a predicted spectrum. mdpi.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor to improve agreement with experiment. nist.gov For example, the B3LYP functional is known to provide a good balance between accuracy and computational cost for predicting vibrational spectra of medium-sized molecules. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a 3,4,5-Trimethoxyphenyl System

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

| Aromatic C-H | Stretching | 3100-3000 |

| Vinyl C-H | Stretching | 3080-3020 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2990-2940 |

| C=C | Vinyl Stretching | 1650-1620 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

| O-CH3 | C-O Stretching | 1250-1150 |

| Ar-O | Aryl-Alkyl Ether Stretching | 1275-1200 |

Note: These are representative ranges based on computational studies of similar aromatic and vinyl compounds. Actual values for this compound would require specific DFT calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Reactivity Indices

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are a powerful means to explore the potential energy surface (PES) of a chemical reaction, providing detailed insights into reaction pathways and mechanisms. e3s-conferences.org This is particularly useful for studying polymerization reactions or functional group transformations involving this compound.

The process involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them. dalalinstitute.com A transition state is a first-order saddle point on the PES, corresponding to the highest energy point along the reaction coordinate. dalalinstitute.comgithub.io

A key step is the verification of the transition state, which is achieved by performing a vibrational frequency analysis. A genuine transition state structure must have exactly one imaginary frequency, and the vibrational mode associated with this frequency should correspond to the atomic motion along the reaction coordinate (e.g., the breaking and forming of specific bonds). github.io

Once the transition state is located and verified, the activation energy (or barrier height) of the reaction can be calculated as the energy difference between the transition state and the reactants. github.io This provides a quantitative measure of the reaction's feasibility. Comparing the activation energies for different possible pathways allows for the determination of the most likely reaction mechanism. For instance, in studying the Heck coupling reaction to synthesize derivatives of this compound, transition state calculations could elucidate the energetics of the oxidative addition, migratory insertion, and reductive elimination steps. acs.org

Molecular Dynamics Simulations for Conformational Landscapes of Polymers and Oligomers

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations generate trajectories that reveal the conformational dynamics and thermodynamic properties of molecular systems, making it an ideal tool for studying polymers and oligomers derived from this compound. mdpi.com

For example, poly(this compound) (PTMS) can be synthesized via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net MD simulations can be employed to investigate the conformational landscape of PTMS chains in different environments (e.g., in vacuum or in a solvent). These simulations provide insights into:

Interfacial Behavior: How polymer chains arrange and interact with surfaces or at interfaces, which is crucial for applications like coatings and adhesives. nih.gov

Solvation Effects: The interaction of the polymer with solvent molecules, which influences its solubility and solution properties.

MD simulations typically use force fields, which are sets of parameters and equations that define the potential energy of the system. mdpi.com For polymers, force fields like OPLS (Optimized Potentials for Liquid Simulations) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are commonly used. mdpi.comchemrxiv.org These simulations can model systems containing thousands of atoms, providing a bridge between the single-molecule quantum mechanical picture and the macroscopic properties of the polymeric material.

Cheminformatics Applications for Predictive Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze and model chemical data. For a compound like this compound and its derivatives, cheminformatics tools can be used to develop predictive models for various properties.

This approach often involves creating a dataset of molecules with known properties (e.g., biological activity, physical properties) and then calculating a set of numerical descriptors for each molecule. These descriptors can be based on topology, geometry, or electronic structure. Machine learning algorithms are then used to build a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model that correlates the descriptors with the observed property. chemrxiv.orgmdpi.com

Table 3: Example of a Cheminformatics Workflow for Predictive Modeling

| Step | Description | Example Application for this compound |

| 1. Data Curation | Collect a dataset of compounds and their associated experimental data. | Assemble a series of this compound derivatives with measured anti-cancer activity. researchgate.net |

| 2. Descriptor Calculation | Compute molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties from QM). | Calculate properties like molar refractivity, polarizability, and HOMO/LUMO energies for each derivative. mdpi.com |

| 3. Model Building | Use statistical or machine learning methods (e.g., multiple linear regression, random forest, neural networks) to create a predictive model. | Develop a QSAR model that links specific structural features (descriptors) to the observed anti-cancer potency. |

| 4. Model Validation | Assess the model's predictive power using statistical metrics and external test sets. | Use techniques like cross-validation to ensure the model is robust and not overfitted. chemrxiv.org |

| 5. Virtual Screening | Use the validated model to predict the properties of a large library of virtual (un-synthesized) compounds. | Screen a virtual library of novel this compound analogs to identify candidates with potentially high activity for future synthesis and testing. |

This predictive modeling approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Applications of 3,4,5 Trimethoxystyrene and Its Analogues in Advanced Research Fields

Precursors for Specialty Polymeric Materials

The vinyl group of 3,4,5-trimethoxystyrene makes it a suitable monomer for polymerization, leading to materials with tailored properties. The methoxy (B1213986) groups can be retained or chemically modified in the final polymer, offering a pathway to a range of functional materials.

Synthesis of Bio-Inspired Polymers with Antioxidant and Adsorption Properties (e.g., Polyvinylgallol)

A significant application of this compound is as a precursor to polyvinylgallol (PVGal), a bio-inspired polymer with notable antioxidant and adhesive qualities. The synthesis begins with the polymerization of this compound, often via controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, to produce poly(this compound) (PTMS). acs.orgresearchgate.net This method allows for the creation of well-defined polymers with controlled molecular weights, ranging from 5.4 to 53.4 kg/mol , and low polydispersity (Mw/Mn < 1.3). acs.orgresearchgate.net

The crucial subsequent step is the demethylation of the PTMS. This process, typically carried out using a reagent like boron tribromide, converts the methoxy groups into hydroxyl groups, yielding the final product, polyvinylgallol. acs.orgu-tokyo.ac.jp The resulting gallol-functionalized polymer exhibits significantly enhanced antioxidant activity compared to catechol-based polymers, as demonstrated in various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. acs.orgresearchgate.net

Furthermore, PVGal has shown superior adsorption properties on various substrates, including metals and silicon dioxide (SiO2), when compared to other phenolic polymers like polyvinylcatechol. acs.orgu-tokyo.ac.jp This enhanced adsorption is attributed to a greater number of hydrogen-bonding interactions and stronger electrostatic attractions between the gallol groups and the substrate surface. u-tokyo.ac.jp These combined antioxidant and adsorption characteristics make PVGal a promising material for biomedical applications and advanced coatings. acs.orgu-tokyo.ac.jp

Table 1: Polymerization and Properties of PTMS and PVGal

| Monomer | Polymerization Method | Resulting Polymer | Key Transformation | Final Polymer | Notable Properties |

|---|

Polymeric Materials for Optoelectronic and Sensing Applications (Based on solvatochromism of derivatives)

Derivatives of this compound are integral to the synthesis of novel polymeric and oligomeric materials for optoelectronics. These materials often feature a poly(p-phenylenevinylene) (PPV) backbone, where the trimethoxyphenyl group acts as a pendant moiety. For instance, 2,7-bis(3,4,5-trimethoxyphenylethenyl)-9,9-diethyl-9H-fluorene was synthesized via a Heck coupling reaction between 2,7-dibromo-9,9-diethyl-9H-fluorene and this compound. acs.org Such compounds are investigated for their photoluminescent properties, which are crucial for applications in light-emitting diodes (LEDs). acs.orgresearchgate.net

Furthermore, specific derivatives of this compound exhibit solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent. This property is particularly useful for developing chemical sensors. Research has shown that certain Y-shaped enyne compounds incorporating the 3,4,5-trimethoxyphenyl group display significant solvatochromic shifts in their fluorescence spectra. researchgate.net For example, β,β-bis(4-butyl-2,3,5,6-tetrafluorophenylethynyl)-3,4,5-trimethoxystyrene shows a bathochromic (red) shift of 44 nm as the solvent is changed from cyclohexane (B81311) to acetonitrile. researchgate.net This shift is indicative of an intramolecular charge transfer (ICT) in the excited state, making these molecules sensitive probes for their local environment. researchgate.net

Table 2: Solvatochromic Properties of a this compound Derivative

| Compound | Solvent System | Solvatochromic Shift (Bathochromic) | Underlying Mechanism | Potential Application |

|---|

Building Blocks in the Synthesis of Complex Organic Molecules

The chemical reactivity of this compound and its precursors makes it a valuable starting material for constructing more intricate molecular architectures, including physiologically active alkaloids and diverse heterocyclic systems.

Routes to Naturally Occurring Alkaloids and Related Compounds (e.g., Mescaline)

Historically, a key application of this compound derivatives is in the synthesis of the phenethylamine (B48288) alkaloid, mescaline. A common synthetic intermediate is β-nitro-3,4,5-trimethoxystyrene. mdma.ch This intermediate is typically prepared through a condensation reaction between 3,4,5-trimethoxybenzaldehyde (B134019) and nitromethane (B149229). mdma.chstudfile.net

The subsequent reduction of the nitro group and the styrenic double bond of β-nitro-3,4,5-trimethoxystyrene leads to the formation of mescaline (3,4,5-trimethoxyphenethylamine). Various reducing agents have been employed for this transformation, including lithium aluminum hydride (LiAlH4), which can achieve yields as high as 86%. mdma.chmdma.ch Other methods have utilized catalytic reduction or electrolytic reduction to achieve the same conversion. mdma.ch This synthetic pathway underscores the role of the trimethoxystyrene scaffold as a direct precursor to a well-known natural product.

Construction of Advanced Heterocyclic Systems

The trimethoxyphenyl moiety derived from this compound is a recurring structural motif in the design of advanced heterocyclic compounds with potential biological activity. synthetikaeu.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used to link the this compound unit to various heterocyclic cores. researchgate.net

For example, this strategy has been used to prepare thiophene (B33073) and benzo[b]thiophene analogues of combretastatin (B1194345) A-4, a potent natural tubulin polymerization inhibitor. researchgate.net In these syntheses, the this compound unit is coupled to a (benzo)thiophene ring system. researchgate.net The position of this linkage on the heterocyclic ring has been found to be crucial for the biological activity of the final molecule. researchgate.net Research has also extended to creating various other heterocyclic derivatives, including those based on benzofuran (B130515) and other ring systems, for medicinal chemistry research. researchgate.netnih.gov The development of such synthetic routes is essential for exploring new chemical space in drug discovery. sioc-journal.cnmdpi.com

Research on Compounds Targeting Biological Macromolecules

Building on its use in synthesizing complex molecules, derivatives of this compound are actively being researched as agents that can interact with biological macromolecules like proteins. A primary focus of this research is the development of microtubule binding agents for anticancer applications. nih.gov

These agents are often designed as analogues of combretastatin A-4, where the 3,4,5-trimethoxyphenyl group (Ring A of combretastatin) is retained, and the second aromatic ring (Ring B) is replaced with various heterocyclic systems. researchgate.netnih.gov The goal is to create compounds that inhibit tubulin polymerization, a critical process in cell division, thereby halting the proliferation of cancer cells. researchgate.netnih.gov Studies have explored linking the this compound moiety to heterocycles like thiophenes, benzo[b]thiophenes, and others, and evaluating their effects on tubulin assembly and their anti-proliferative activity in cancer cell lines. researchgate.netnih.gov The position of the trimethoxystyrene unit on the heterocyclic ring significantly influences the tubulin polymerization inhibitory activity, with some regioisomers being substantially more active than others. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polyvinylgallol (PVGal) |

| Poly(this compound) (PTMS) |

| Boron tribromide |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Polyvinylcatechol |

| 2,7-bis(3,4,5-trimethoxyphenylethenyl)-9,9-diethyl-9H-fluorene |

| 2,7-dibromo-9,9-diethyl-9H-fluorene |

| β,β-bis(4-butyl-2,3,5,6-tetrafluorophenylethynyl)-3,4,5-trimethoxystyrene |

| Mescaline (3,4,5-trimethoxyphenethylamine) |

| β-nitro-3,4,5-trimethoxystyrene |

| 3,4,5-trimethoxybenzaldehyde |

| Nitromethane |

| Lithium aluminum hydride |

| Combretastatin A-4 |

| Thiophene |

| Benzo[b]thiophene |

Scaffold for Tubulin Polymerization Inhibitors and Antimitotic Agents (e.g., Combretastatin A-4 analogues)